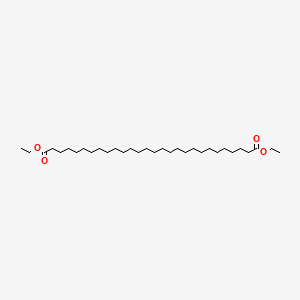
Diethyl octacosanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl octacosanedioate is an organic compound with the molecular formula C32H62O4. It is an ester derived from octacosanedioic acid and ethanol. This compound is known for its long carbon chain, which imparts unique physical and chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl octacosanedioate can be synthesized through the esterification of octacosanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Octacosanedioic acid+2EthanolH2SO4Diethyl octacosanedioate+2Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.
化学反应分析
Types of Reactions
Diethyl octacosanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octacosanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Octacosanedioic acid and ethanol.
Reduction: Octacosanediol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Diethyl octacosanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of long-chain diacids and diols, which are important intermediates in polymer chemistry.
Biology: Studied for its potential role in lipid metabolism and as a model compound for understanding the behavior of long-chain fatty acid esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.
作用机制
The mechanism of action of diethyl octacosanedioate in biological systems involves its hydrolysis to octacosanedioic acid and ethanol. The octacosanedioic acid can then participate in various metabolic pathways, including β-oxidation, where it is broken down to produce energy. The long carbon chain of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
Diethyl octadecanedioate: Similar in structure but with a shorter carbon chain (C22H42O4).
Diethyl hexadecanedioate: Another similar compound with an even shorter carbon chain (C20H38O4).
Uniqueness
Diethyl octacosanedioate is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This long chain length makes it particularly useful in applications requiring high molecular weight compounds, such as in the synthesis of specialty polymers and in studies of lipid metabolism.
属性
分子式 |
C32H62O4 |
|---|---|
分子量 |
510.8 g/mol |
IUPAC 名称 |
diethyl octacosanedioate |
InChI |
InChI=1S/C32H62O4/c1-3-35-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36-4-2/h3-30H2,1-2H3 |
InChI 键 |
ZCXWYHBEPBQDAD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)


![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)


![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)




